molecular formula C10H16Cl2N2 B1411273 (3S)-1-phenylpyrrolidin-3-amine dihydrochloride CAS No. 1909294-50-3

(3S)-1-phenylpyrrolidin-3-amine dihydrochloride

Cat. No. B1411273
CAS RN: 1909294-50-3
M. Wt: 235.15 g/mol
InChI Key: WGIQTTUTHGQEBZ-WWPIYYJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-1-Phenylpyrrolidin-3-amine dihydrochloride, also known as PPAD, is an organic compound that has been used in a variety of scientific experiments, including those related to biochemistry, physiology, and drug development. PPAD is a derivative of the neurotransmitter dopamine, and it has been studied for its potential to act as a neurotransmitter agonist and as an inhibitor of certain enzymes. This compound has been used in a number of studies to examine the effects of drugs on the central nervous system and to explore the mechanisms of action of certain drugs.

Scientific Research Applications

Pharmacological Research

(3S)-1-phenylpyrrolidin-3-amine dihydrochloride is a piperidine derivative, which is a class of compounds that play a significant role in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s structure makes it a valuable synthetic block for drug construction, particularly for the development of novel pharmacological agents.

Synthetic Chemistry

The synthesis of piperidine derivatives, including (3S)-1-phenylpyrrolidin-3-amine dihydrochloride, is a critical area of research in organic chemistry. These compounds are used to create various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which have broad applications in medicinal chemistry .

Antioxidant Polymer Development

Research into the antioxidant activity of phenolic compounds has led to the development of synthetic polymers with potent antioxidant properties. (3S)-1-phenylpyrrolidin-3-amine dihydrochloride could potentially be used in the enzymatic synthesis of polymeric phenols, contributing to the design of high-performing polymers with enhanced antioxidant activity .

Antimicrobial and Antineoplastic Studies

Compounds similar to (3S)-1-phenylpyrrolidin-3-amine dihydrochloride have been shown to exhibit antimicrobial, anti-protozoal, anti-trypanosomal, and anti-neoplastic activities. This suggests potential applications in studying and developing treatments for infections and cancer .

properties

IUPAC Name

(3S)-1-phenylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h1-5,9H,6-8,11H2;2*1H/t9-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIQTTUTHGQEBZ-WWPIYYJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-phenylpyrrolidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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